molecular formula C14H26O4 B14640146 Dimethyl 2-octylbutanedioate CAS No. 56425-00-4

Dimethyl 2-octylbutanedioate

Cat. No.: B14640146
CAS No.: 56425-00-4
M. Wt: 258.35 g/mol
InChI Key: CCOPEMWZRCNTPI-UHFFFAOYSA-N
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Description

Dimethyl 2-octylbutanedioate is an organic compound with a complex structure that includes both ester and alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-octylbutanedioate can be synthesized through the esterification of 2-octylbutanedioic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-octylbutanedioic acid+methanolH2SO4Dimethyl 2-octylbutanedioate+water\text{2-octylbutanedioic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-octylbutanedioic acid+methanolH2​SO4​​Dimethyl 2-octylbutanedioate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-octylbutanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or other functional derivatives.

Scientific Research Applications

Dimethyl 2-octylbutanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 2-octylbutanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A simpler ester with similar reactivity but different physical properties.

    Dimethyl adipate: Another ester with a longer carbon chain, used in similar applications.

    Dimethyl glutarate: Known for its use in organic synthesis and as a solvent.

Uniqueness

Dimethyl 2-octylbutanedioate is unique due to its specific structure, which combines both ester and long alkyl chains. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

56425-00-4

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dimethyl 2-octylbutanedioate

InChI

InChI=1S/C14H26O4/c1-4-5-6-7-8-9-10-12(14(16)18-3)11-13(15)17-2/h12H,4-11H2,1-3H3

InChI Key

CCOPEMWZRCNTPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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